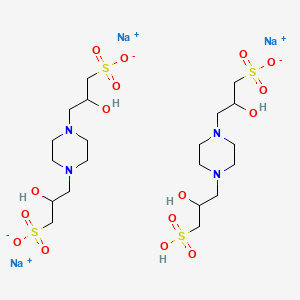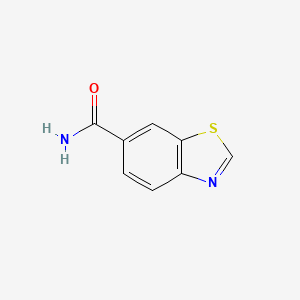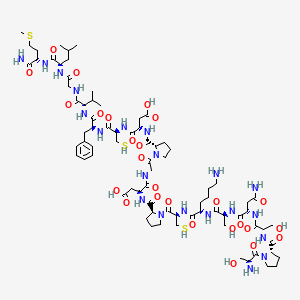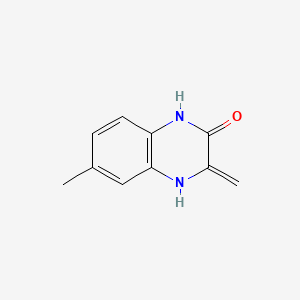
POPSO sesquisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POPSO sesquisodium salt involves the reaction of piperazine with 2-hydroxypropanesulfonic acid under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the sesquisodium salt. The product is then purified through crystallization to obtain a white crystalline powder .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production also includes rigorous quality control measures to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
POPSO sesquisodium salt primarily undergoes acid-base reactions due to its buffering capacity. It can also participate in complexation reactions with metal ions, which can affect its buffering properties .
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include strong acids like hydrochloric acid and strong bases like sodium hydroxide. The reactions are typically carried out in aqueous solutions.
Complexation Reactions: Metal ions such as copper and zinc can form complexes with this compound under specific pH conditions
Major Products Formed
The major products formed from these reactions include the protonated or deprotonated forms of this compound and metal complexes, depending on the reaction conditions .
Scientific Research Applications
POPSO sesquisodium salt is widely used in various scientific research applications:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain a stable pH.
Biology: It is employed in cell culture media and other biological assays to provide a stable pH environment.
Medicine: It is used in diagnostic assays and other medical applications where pH stability is crucial.
Industry: It is used in the manufacturing of pharmaceuticals and other products that require precise pH control
Mechanism of Action
POPSO sesquisodium salt exerts its effects primarily through its buffering capacity. It maintains a stable pH by neutralizing small amounts of acids or bases added to the solution. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which are neutralized through protonation and deprotonation reactions .
Comparison with Similar Compounds
Similar Compounds
- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
- MOPS (3-(N-morpholino)propanesulfonic acid)
- TAPSO (N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid)
Uniqueness
POPSO sesquisodium salt is unique due to its specific pH range (7.2-8.5) and its ability to form stable complexes with metal ions. This makes it particularly useful in applications where both pH stability and metal ion interactions are important .
Properties
CAS No. |
108321-08-0 |
|---|---|
Molecular Formula |
C10H22N2NaO8S2 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
trisodium;2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropyl)piperazin-1-yl]propane-1-sulfonate;2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C10H22N2O8S2.Na/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20); |
InChI Key |
WXXDPWCHFCYFLZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)[O-])O.C1CN(CCN1CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.[Na] |
Origin of Product |
United States |
Q1: Why is POPSO sesquisodium salt a suitable buffer for biological research, particularly at physiological pH?
A1: this compound is a zwitterionic buffer with a pK2 value close to the physiological pH range. The research paper specifically determined the second acidic dissociation constant (pK2) of this compound at various temperatures, including 310.15 K (body temperature), finding it to be 7.6862. [] This makes buffer solutions of POPSO and its sodium salt highly suitable for pH control in the physiological pH region of 7.0 to 8.5, which is essential for maintaining the structure and function of biomolecules in biological experiments.
Q2: How does the temperature affect the pK2 of this compound, and what does this mean for its use as a buffer?
A2: The study found that the pK2 of this compound is temperature-dependent and can be described by the equation: pK2 = -1041.77/T + 51.0459 - 6.97646lnT. [] This indicates that as temperature increases, the pK2 decreases. Researchers must consider this temperature dependence when preparing buffer solutions at different temperatures to ensure accurate pH control during experiments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B560997.png)
![2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene](/img/structure/B561005.png)

![Tetrasodium;3-[[2-methyl-4-[[4-(4-sulfonatoanilino)-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B561007.png)

![2-[(E)-3-chloroprop-2-enoxy]-1,3-benzothiazole](/img/structure/B561009.png)
![2,7-Epoxy-6-(N-acetyl-p-toluidino)-2,3-dihydro-3-methyl-7H-dibenzo[f,ij]isoquinoline](/img/structure/B561010.png)
